![molecular formula C24H22N4O5 B6553922 N-(3,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1040649-45-3](/img/structure/B6553922.png)
N-(3,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also has a dihydropyridine ring, which is a class of compounds that are widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole and dihydropyridine rings would likely have a significant impact on the compound’s shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Mechanism of Action
Target of Action
The primary target of N-(3,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is Thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s function . This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair .
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the dTMP synthesis pathway . This pathway is crucial for DNA replication and repair. By inhibiting Thymidylate synthase, the compound may disrupt these processes, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of Thymidylate synthase. This inhibition could disrupt DNA replication and repair, leading to cell cycle arrest and apoptosis . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15-6-8-16(9-7-15)22-26-23(33-27-22)20-5-4-10-28(24(20)30)14-21(29)25-17-11-18(31-2)13-19(12-17)32-3/h4-13H,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABGDAKSEMQUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide |
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